An In-Depth Technical Guide to (R)-2-(Boc-amino)-2-phenylpropanoic Acid: Properties, Synthesis, and Application
An In-Depth Technical Guide to (R)-2-(Boc-amino)-2-phenylpropanoic Acid: Properties, Synthesis, and Application
Abstract
(R)-2-(Boc-amino)-2-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid (ααAA), represents a class of building blocks of increasing importance in medicinal chemistry and peptide design. Its defining feature—a quaternary, stereogenic α-carbon bearing both a methyl and a phenyl group—imparts significant conformational constraints and metabolic stability to peptide structures. This guide provides a comprehensive analysis of its chemical properties, outlines robust synthetic and analytical methodologies, and explores its strategic application in drug development, with a focus on overcoming the inherent challenges posed by its steric bulk.
Introduction: The Significance of Steric Hindrance
Unlike proteinogenic amino acids, (R)-2-(Boc-amino)-2-phenylpropanoic acid, also known as (R)-N-Boc-α-methylphenylglycine, lacks a proton on its α-carbon. This fundamental structural alteration has profound implications:
-
Conformational Rigidity: The quaternary center restricts bond rotation, forcing peptide backbones to adopt specific, predictable conformations, often helical structures. This is invaluable for designing peptidomimetics that target protein-protein interactions.[1]
-
Metabolic Stability: The absence of an α-hydrogen renders the stereocenter impervious to racemization during peptide coupling and resistant to enzymatic degradation by many proteases.[2]
-
Synthetic Challenge: The steric bulk surrounding the carboxylic acid and the N-Boc protected amine presents significant challenges for synthesis and subsequent peptide coupling reactions, requiring specialized protocols.[3][4]
This guide synthesizes available data from structurally related compounds and established chemical principles to provide a reliable technical resource for professionals working with this unique molecule.
Physicochemical and Spectroscopic Profile
Direct, verified experimental data for (R)-2-(Boc-amino)-2-phenylpropanoic acid is not consolidated in major chemical databases. The following properties are expertly inferred from data on its deprotected analogue, (R)-α-methyl-phenylglycine (CAS 29738-09-8), and the known physicochemical effects of the tert-butyloxycarbonyl (Boc) protecting group.
Physicochemical Properties
| Property | Inferred Value / Description | Rationale & References |
| Molecular Formula | C₁₄H₁₉NO₄ | --- |
| Molecular Weight | 265.31 g/mol | --- |
| Appearance | White to off-white crystalline solid | Typical for protected amino acids. |
| Melting Point | 135-145 °C (estimated) | Significantly lower than the deprotected analogue (~295 °C)[5]. The Boc group disrupts the zwitterionic crystal lattice, reducing the energy required to melt the solid. |
| Solubility | Soluble in methanol, DMF, DCM, ethyl acetate. Sparingly soluble in water. | The large, lipophilic Boc group dramatically increases solubility in organic solvents compared to the water-soluble zwitterionic parent amino acid. |
| Optical Rotation | Specific rotation value will be distinct from the parent amino acid. Requires experimental determination. | The parent (R)-(-)-2-Phenylglycine methyl ester hydrochloride has [α]20/D of -118° (c=1 in H₂O). The Boc derivative's rotation will differ. |
| pKa (Carboxylic Acid) | ~4.0 (estimated) | Similar to other N-Boc protected amino acids. Slightly higher than the deprotected form due to electronic effects of the carbamate. |
Spectroscopic Data Interpretation
The following table outlines the expected spectral characteristics, crucial for reaction monitoring and quality control.
| Technique | Expected Features | Rationale & References |
| ¹H NMR | δ ~1.4 ppm (s, 9H): tert-butyl protons of Boc group. δ ~1.8 ppm (s, 3H): α-methyl protons. δ ~5.5 ppm (br s, 1H): NH proton of carbamate. δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group. δ ~10-12 ppm (br s, 1H): Carboxylic acid proton. | Chemical shifts are based on typical values for N-Boc protected amino acids.[6] The lack of an α-proton simplifies the spectrum. |
| ¹³C NMR | δ ~28 ppm: tert-butyl methyl carbons. δ ~25 ppm: α-methyl carbon. δ ~60-65 ppm: Quaternary α-carbon. δ ~80 ppm: Quaternary tert-butyl carbon. δ ~125-130 ppm: Aromatic carbons. δ ~140 ppm: Aromatic C-ipso carbon. δ ~155 ppm: Carbamate carbonyl carbon. δ ~175-180 ppm: Carboxylic acid carbonyl carbon. | Characteristic shifts for Boc-protected amino acids are well-established.[6] |
| FT-IR (ATR) | ~3300 cm⁻¹ (br): O-H stretch of carboxylic acid. ~2980 cm⁻¹: C-H stretches (aliphatic). ~1740 cm⁻¹ (s): C=O stretch of carboxylic acid. ~1690-1710 cm⁻¹ (s): C=O stretch of Boc carbamate. ~1500-1530 cm⁻¹: N-H bend. ~1160 cm⁻¹ (s): C-O stretch of carbamate. | The two carbonyl stretches are key diagnostic peaks. The carbamate carbonyl typically appears at a lower wavenumber than the carboxylic acid.[7][8] |
| Mass Spec. (ESI+) | [M+H]⁺ = 266.14 [M+Na]⁺ = 288.12 Fragments: [M+H-56]⁺ (loss of isobutylene), [M+H-100]⁺ (loss of Boc group), m/z 57 (t-butyl cation). | The Boc group is highly labile in the mass spectrometer, and its fragmentation pattern is a key diagnostic feature.[9][10] |
Synthesis and Purification
The synthesis of (R)-2-(Boc-amino)-2-phenylpropanoic acid is a multi-step process that requires careful control of stereochemistry. The most logical pathway involves the synthesis of the racemic amino acid, followed by chiral resolution and final protection.
Synthetic Workflow
Caption: Proposed synthetic workflow for (R)-2-(Boc-amino)-2-phenylpropanoic acid.
Experimental Protocols
Protocol 3.2.1: Synthesis of Racemic (±)-2-Amino-2-phenylpropanoic Acid (via Strecker Synthesis) [11][12]
-
Iminonitrile Formation: To a solution of acetophenone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the disappearance of acetophenone by TLC.
-
Upon completion, quench the reaction carefully with water and extract the α-aminonitrile product with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: The crude aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux for 12-24 hours).
-
After hydrolysis, cool the mixture and neutralize to pH ~6-7 to precipitate the racemic amino acid. Filter and dry the solid product.
Protocol 3.2.2: Chiral Resolution (Conceptual) [13]
-
Diastereomer Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable solvent. Add a chiral resolving agent, such as (R)-(-)-mandelic acid or a chiral amine (0.5 eq), to form diastereomeric salts.
-
Fractional Crystallization: Allow the salts to crystallize slowly. The less soluble diastereomeric salt will precipitate preferentially. Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to liberate the free, enantiopure amino acid.
Protocol 3.2.3: N-Boc Protection [][15]
-
Dissolve (R)-2-amino-2-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (TEA) (2.5 eq) or sodium hydroxide (2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., citric acid) to pH 3-4 and extract the N-Boc protected product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Reactivity and Strategic Applications
Boc Group Deprotection
The Boc group is reliably cleaved under anhydrous acidic conditions.
-
Standard Protocol: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typically used. The reaction is rapid, often completing within 30-60 minutes at room temperature. The resulting ammonium salt is then neutralized in situ for subsequent coupling reactions.[15]
-
Mechanism: The acid protonates the carbamate carbonyl, leading to the elimination of carbon dioxide and the stable tert-butyl cation, which is scavenged by TFA or captured by solvent.
Peptide Bond Formation: Overcoming Steric Hindrance
The primary application of this building block is in solid-phase or solution-phase peptide synthesis. However, the quaternary α-carbon presents a significant steric barrier to coupling.[4][16]
Caption: Overcoming steric hindrance in peptide coupling of α,α-disubstituted amino acids.
Recommended Coupling Protocol:
Standard carbodiimide activators like DCC or DIC are often insufficient. High-potency uronium/aminium or phosphonium salt-based reagents are required.[17][18]
-
Pre-activation: In a separate vessel, dissolve (R)-2-(Boc-amino)-2-phenylpropanoic acid (2.0-3.0 eq), a coupling reagent such as HATU or HBTU (1.95 eq), and an additive like HOAt (2.0 eq) in DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (4.0 eq), to the pre-activation mixture and allow it to stand for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Monitoring: Allow the coupling to proceed for 2-4 hours. Monitor for completion using a qualitative ninhydrin test. If the test remains positive (indicating free amines), a second coupling step ("double coupling") with fresh reagents is recommended.
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, the following precautions should be observed based on the compound's chemical class:
-
Hazard Class: Assumed to be an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong acids and oxidizing agents. Recommended storage at 2-8°C for long-term stability.
Conclusion
(R)-2-(Boc-amino)-2-phenylpropanoic acid is a specialized building block that offers peptide chemists a powerful tool for enforcing conformational stability and enhancing metabolic resistance. While its synthesis and incorporation require specialized protocols to overcome significant steric challenges, the resulting structural benefits often justify the additional effort. Understanding its inferred properties, logical synthetic routes, and the necessity of potent coupling reagents are the keys to successfully leveraging this unique α,α-disubstituted amino acid in the design of next-generation therapeutics.
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